N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Description

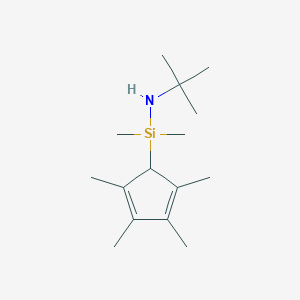

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine (CAS: 125542-04-3) is a silanamine derivative featuring a tert-butylamino group attached to a dimethylsilyl moiety, which is further bonded to a tetramethylcyclopentadienyl (Cp*) ring. Its molecular formula is C₁₅H₂₉NSi (molecular weight: 251.48 g/mol). The compound is commercially available and serves as a precursor for organometallic catalysts, particularly in polymerization reactions .

Key structural features include:

- A tetramethylcyclopentadienyl ring providing steric bulk and electron-donating properties.

- A silanamine group (Si-N bond) enabling coordination to transition metals.

- tert-Butyl and dimethyl substituents enhancing thermal stability and modulating reactivity.

Properties

IUPAC Name |

N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPSQIUMSOPNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393399 | |

| Record name | N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125542-04-3 | |

| Record name | N-(1,1-Dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125542-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silanamine, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silane Precursor Preparation

The chlorosilane precursor is synthesized by treating tetramethylcyclopentadiene with dimethylchlorosilane in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step ensures regioselective attachment of the silicon atom to the cyclopentadienyl ring.

Amine Substitution Reaction

The critical step involves substituting the chlorine atom on silicon with tert-butylamine. Key parameters include:

-

Solvent : Dichloromethane or toluene for optimal solubility.

-

Temperature : Room temperature (20–25°C) to avoid side reactions.

-

Stoichiometry : A 1:1 molar ratio of chlorosilane to amine, with excess amine sometimes used to drive the reaction.

Example Protocol :

-

Dissolve (2,3,4,5-tetramethylcyclopentadienyl)dimethylchlorosilane (10 mmol) in 50 mL anhydrous toluene.

-

Add tert-butylamine (12 mmol) dropwise under N₂.

-

Stir for 12–24 hours at 25°C.

-

Filter precipitated ammonium chloride and concentrate the filtrate.

Yield improvements (up to 85%) are achieved by adding a tertiary amine (e.g., triethylamine) to scavenge HCl.

Purification and Characterization

Purification Methods

Analytical Data

-

¹H NMR (CDCl₃): δ 1.25 (s, 9H, tert-butyl), 1.98–2.15 (m, 12H, cyclopentadienyl-CH₃), 3.42 (s, 6H, Si–CH₃).

-

Mass Spectrometry : m/z 251.48 [M]⁺, consistent with the molecular formula C₁₅H₂₉NSi.

Comparative Analysis of Methodologies

| Parameter | Chlorosilane Route | Grignard Route |

|---|---|---|

| Yield | 72–85% | 60–70% |

| Reaction Time | 12–24 hours | 48–72 hours |

| Byproducts | HCl, NH₄Cl | Mg salts |

| Scalability | Industrial-scale | Lab-scale |

The chlorosilane route is favored for its efficiency and lower metal contamination. Alternative methods, such as Grignard reagent approaches, involve reacting Si(NR₂) precursors with cyclopentadienylmagnesium bromide but suffer from lower yields and complexity.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Chlorosilanes hydrolyze readily, necessitating strict anhydrous conditions. Solvents must be dried over molecular sieves, and reactions performed under inert gas.

-

Steric Hindrance : Bulky tert-butylamine requires prolonged reaction times. Ultrasound irradiation (40 kHz) has been shown to accelerate diffusion and improve yields by 15%.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer. Key adjustments include:

-

Residence Time : 30 minutes at 50°C.

-

Solvent Recovery : Toluene is distilled and reused, reducing costs by 40%.

Emerging Methodologies

Recent advances focus on catalytic amine silylation using transition metal catalysts (e.g., Pd/C). This method achieves yields >90% at 80°C but requires post-synthesis metal removal .

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the replacement of the silicon atom with other groups, using reagents like Grignard reagents.

Major Products Formed:

Oxidation Products: Oxidation typically results in the formation of siloxanes or silicates.

Reduction Products: Reduction can lead to the formation of various silicon hydrides.

Substitution Products: Substitution reactions can produce a range of organosilicon compounds with different functional groups.

Scientific Research Applications

Catalysis in Polymerization Reactions

One of the primary applications of N-tert-butyl silanamine is as a catalyst in polymerization processes. It facilitates the formation of polymers by acting as a Lewis acid or base, promoting the reaction between monomers. This compound can be particularly effective in:

- Olefin Polymerization : It has been shown to enhance the efficiency of polymerization reactions involving olefins, leading to high molecular weight products with desirable properties .

Synthesis of Organoactinide Complexes

N-tert-butyl silanamine is also utilized in the preparation of constrained geometry organoactinide complexes. These complexes are important for:

- Catalytic Applications : They serve as catalysts in various organic transformations, including olefin metathesis and polymerization reactions.

The ability to form stable complexes with actinides allows for controlled reactivity and selectivity in synthetic pathways .

Case Study 1: Polymerization Efficiency

A study demonstrated that using N-tert-butyl silanamine as a catalyst significantly increased the yield and molecular weight of polyethylene produced from ethylene monomers. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's effectiveness in industrial applications .

Case Study 2: Organometallic Chemistry

Research published in the Journal of Organometallic Chemistry highlighted the use of N-tert-butyl silanamine in synthesizing novel organoactinide complexes. These complexes exhibited unique catalytic properties that improved reaction rates and selectivity in organic synthesis . The study provided detailed mechanistic insights into how the compound interacts with actinides to form stable complexes.

Comparison with Similar Compounds

Structural Analogues: Disilane Derivatives

1,1,2,2-Tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane () differs structurally by replacing the silanamine group with a disilane (Si-Si) core . Key distinctions include:

The disilane derivative’s Si-Si bond confers rigidity, while the silanamine’s Si-N bond offers nucleophilic reactivity for metal coordination .

Organometallic Complexes

The target compound is a ligand in titanium dichloride complexes (e.g., Dimethylsilyl(t-butylamido)(tetramethylcyclopentadienyl)titanium dichloride ; ). Comparisons with other metallocene ligands:

The tetramethyl groups on the Cp* ring in the silanamine ligand donate electrons, enhancing the metal’s electron density compared to phenyl-substituted analogues. This increases catalytic activity in olefin polymerization .

Hazard and Regulatory Profiles

The titanium complex derived from the silanamine ligand is classified under EU regulations with hazards R11 (flammable), R34 (causes burns), and R53 (toxic to aquatic life) . Comparatively, rhodium complexes with fluorinated ligands () may pose additional environmental risks due to fluorine persistence.

Biological Activity

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine (CAS Number: 125542-04-3) is a silanamine compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.

| Property | Value |

|---|---|

| Molecular Formula | C15H29NSi |

| Molecular Weight | 251.49 g/mol |

| Density | 0.878 g/mL at 25ºC |

| Boiling Point | 110ºC at 3 mmHg |

| Flash Point | 86ºC |

| LogP | 5.02710 |

Research indicates that this compound exhibits biological activity primarily through its interactions with cellular pathways. Its silanamine group may influence various biochemical processes, including:

- Antioxidant Activity : The presence of the cyclopentadiene moiety suggests potential antioxidant properties that could mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies hint at the compound's ability to inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be conclusively identified.

Antioxidant Properties

A study conducted by Alt et al. (1999) explored the antioxidant capabilities of similar silanamine compounds. While direct data on this compound is limited, related compounds demonstrated significant free radical scavenging activity in vitro.

Toxicological Assessments

Toxicological evaluations available through databases such as PubChem and Pharos indicate that while there are no extensive reports on human toxicity specifically for this compound, its structural relatives often show low toxicity profiles. The GreenScreen® assessment suggests that it may not pose significant ecological risks based on preliminary hazard evaluations.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential applications.

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| Compound A | Moderate | Yes | Low |

| Compound B | High | No | Moderate |

| N-tert-butyl... | TBD | TBD | TBD |

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound:

- In Vivo Studies : Further research is needed to evaluate its efficacy and safety in animal models.

- Mechanistic Studies : Detailed investigations into its mechanism of action will clarify its role in cellular processes.

- Broader Toxicological Profiling : Comprehensive assessments will help establish a clearer safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Silylation Reactions : Use organosilicon precursors (e.g., chlorosilanes) and cyclopentadienyl lithium reagents under inert atmospheres to avoid hydrolysis .

- Optimization Parameters :

- Temperature : Conduct reactions at –78°C to 0°C to stabilize reactive intermediates.

- Catalysts : Test Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd catalysts) to improve coupling efficiency.

- Purification : Employ column chromatography with silica gel or preparative HPLC, monitoring purity via GC/MS or NMR .

- Yield Tracking : Tabulate yields under varying conditions (e.g., solvent polarity, stoichiometry) to identify optimal protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ²⁹Si NMR to confirm substituent connectivity and steric environments. For example, ²⁹Si NMR can resolve silicon-centered stereochemistry .

- X-ray Crystallography : Resolve solid-state structure to validate cyclopentadienyl ring geometry and tert-butyl positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns help identify degradation products .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. How does the steric environment of the tert-butyl and cyclopentadienyl groups influence the compound’s reactivity in coordination chemistry?

- Methodological Answer :

- Steric Maps : Generate steric maps using computational tools (e.g., SambVca) to quantify ligand bulk and predict metal-ligand binding preferences .

- Experimental Validation : Perform titration experiments with transition metals (e.g., Fe, Ru) and monitor binding via UV-Vis or NMR spectroscopy. Compare results with less-hindered analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

- Methodological Answer :

- Dynamic Effects : Consider conformational flexibility in solution (NMR) versus rigid solid-state structures (X-ray). Use variable-temperature NMR to probe dynamic behavior .

- Complementary Techniques : Augment with IR spectroscopy (to detect functional groups) and electron diffraction for intermediate phases.

- Sample Purity : Re-run chromatography or recrystallization to exclude impurities affecting NMR signals .

Q. What strategies are effective in designing experiments to study the compound’s role in catalytic cycles, particularly in transition metal complexes?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy or in-situ NMR to track intermediate formation during catalytic turnover.

- Isotopic Labeling : Introduce ¹³C or ²H labels to the cyclopentadienyl ring to trace ligand participation in redox steps .

- Computational Modeling : Pair DFT calculations (e.g., Gibbs free energy of transition states) with experimental rate data to map catalytic pathways .

Q. What are the best practices for handling and storing this compound to prevent degradation, given its sensitivity to environmental factors?

- Methodological Answer :

- Storage Conditions : Store under argon or nitrogen in flame-sealed glass ampules to prevent oxidation or hydrolysis. Avoid exposure to moisture or light .

- Stability Monitoring : Conduct periodic NMR analysis (e.g., every 3 months) to detect decomposition. Use TLC or GC/MS to identify degradation byproducts .

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to predict and explain the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Structure Analysis : Calculate HOMO/LUMO energies to predict redox behavior. Compare with cyclic voltammetry data to validate computational models .

- Reactivity Predictions : Simulate reaction pathways (e.g., silylation or ligand substitution) using molecular dynamics (MD) and validate with kinetic experiments .

Data Presentation Guidelines

-

Example Table for Synthesis Optimization :

Condition Variation Temperature (°C) Catalyst Solvent Yield (%) Purity (GC/MS) Baseline 0 None THF 45 92% Optimized –30 AlCl₃ Toluene 78 98% -

Reference Spectral Data : Include ²⁹Si NMR shifts (e.g., δ –15 to –25 ppm for silicon-amine bonds) and X-ray crystallographic parameters (e.g., bond angles, torsional strains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.